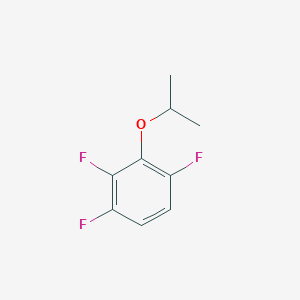
1,2,4-Trifluoro-3-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trifluoro-3-isopropoxybenzene is an organic compound with the molecular formula C9H9F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and an isopropoxy group is attached at position 3
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trifluorobenzene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as:
Salifying Reaction: 3,4-difluoroaniline reacts with fluoboric acid to form a diazonium salt.
Diazotization Reaction: The diazonium salt is then treated with sodium nitrite to form the corresponding diazonium compound.
High-Temperature Cracking: The diazonium compound undergoes high-temperature cracking (80-300°C) to yield 1,2,4-trifluorobenzene, which is then reacted with isopropyl alcohol to form the final product
化学反応の分析
Types of Reactions
1,2,4-Trifluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
1,2,4-Trifluoro-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its derivatives may have potential therapeutic applications due to their unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1,2,4-trifluoro-3-isopropoxybenzene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzymes or receptors, altering their activity. The isopropoxy group may also contribute to the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the isopropoxy group, making it less reactive in certain chemical reactions.
1,3,5-Trifluorobenzene: Has a different substitution pattern, leading to different chemical properties and reactivity.
1,2,4-Trifluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its reactivity and applications.
Uniqueness
1,2,4-Trifluoro-3-isopropoxybenzene is unique due to the presence of both fluorine atoms and an isopropoxy group, which impart distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
特性
分子式 |
C9H9F3O |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
1,2,4-trifluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 |
InChIキー |
TWXXMBDYOANEKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


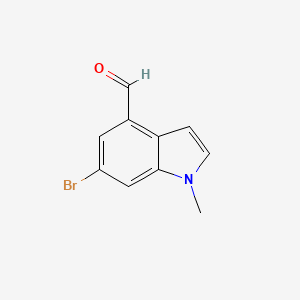
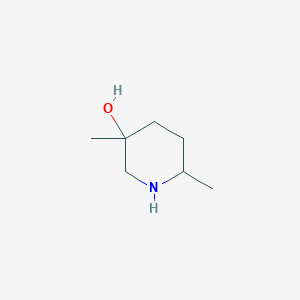
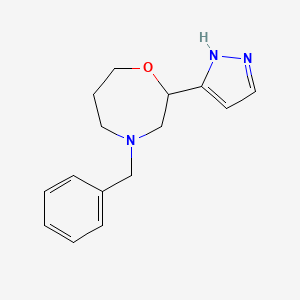
![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
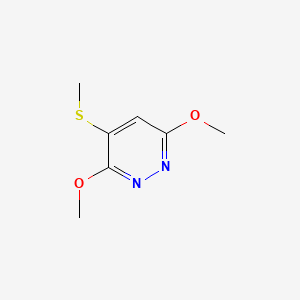

![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
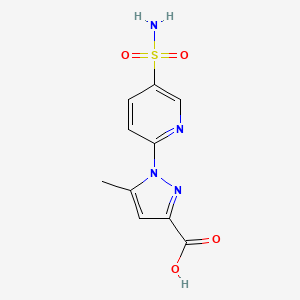
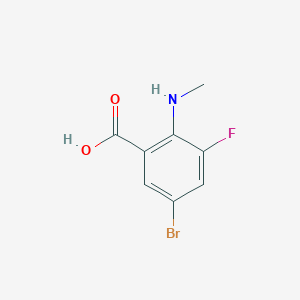
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)
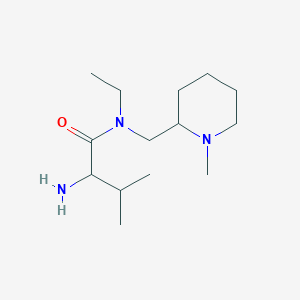


![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
